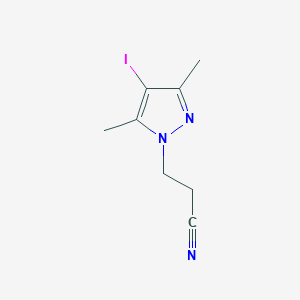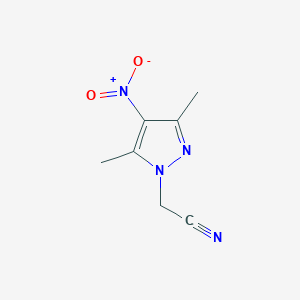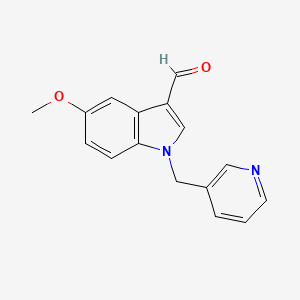
3-Chloro-2-(2-chloro-5-methylphenoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3-Chloro-2-(2-chloro-5-methylphenoxy)aniline is a chlorinated aniline derivative, which is a class of compounds known for their utility in various chemical syntheses and industrial applications. Anilines are aromatic amines that serve as precursors or intermediates in the production of dyes, pharmaceuticals, and agrochemicals. The presence of chloro and methyl groups in the compound suggests that it may have specific reactivity patterns and physical-chemical properties that could be of interest in synthetic chemistry.
Synthesis Analysis
The synthesis of chlorinated anilines typically involves the use of chlorinated starting materials and reagents that introduce the aniline functionality. For example, the practical synthesis of 3-chloro-4-(3-fluorobenzyloxy)aniline was achieved from 1-(chloromethyl)-3-fluorobenzene and 2-chloro-4-nitrophenol via condensation, followed by reduction, yielding an 82% overall yield . Similarly, 2-chloro-4-aminophenol, a related compound, was synthesized from 3,4-dichloronitrobenzene by high-pressure hydrolysis and reduction, followed by an addition reaction with perfluoro-vinyl-perfluoro-methyl ether . These methods highlight the importance of chlorinated intermediates and the use of reduction reactions in the synthesis of chlorinated aniline derivatives.
Molecular Structure Analysis
The molecular structure of chlorinated anilines can be studied using various spectroscopic techniques. For instance, vibrational spectroscopy (FT-IR and FT-Raman) can provide insights into the functional groups present in the molecule and the influence of substituents on the vibrational wavenumbers . Quantum chemical studies, such as density functional theory (DFT) calculations, can be used to derive optimized geometries and to analyze molecular orbitals, including natural bond orbitals (NBOs) and the HOMO-LUMO energy gap . These analyses are crucial for understanding the electronic structure and reactivity of the compound.
Chemical Reactions Analysis
Chlorinated anilines can participate in various chemical reactions due to the presence of reactive amino and chloro groups. For example, anilines can undergo cyclocondensation reactions to form heterocyclic compounds, as demonstrated by the synthesis of 2,3-disubstituted indoles from anilines and vicinal diols . The reactivity of anilines with phosphorus oxychloride and thiophosphoryl chloride has also been studied, leading to the formation of heterocyclic products . These reactions showcase the versatility of anilines in forming complex structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated anilines are influenced by their molecular structure. The presence of electron-withdrawing chloro groups can affect the acidity of the amino group and the overall polarity of the molecule. The melting point, boiling point, solubility, and stability of the compound can be characterized using techniques such as TLC, NMR, and melting point determination . Additionally, the thermodynamic parameters of the molecule, such as enthalpy, entropy, and free energy, can be studied to understand its behavior under different temperature conditions .
Scientific Research Applications
Synthesis Processes
3-Chloro-2-(2-chloro-5-methylphenoxy)aniline and its derivatives have been synthesized in various studies for different applications. The synthesis methods often involve high-pressure hydrolysis, reduction reactions, and addition reactions. For example, a synthesis process developed by Wen Zi-qiang yields a product characterized by high yield, good quality, and little environmental pollution (Wen Zi-qiang, 2007). Similarly, Zhang Qingwen describes a practical synthesis process for a derivative, highlighting its robustness and minimal waste burden (Zhang Qingwen, 2011).
Insecticide Production
One significant application is in insecticide production. Wen Zi-qiang's study on the synthesis of insecticide Novaluron is an example. This process involves a series of chemical reactions, including acylation and addition reactions, leading to the final insecticide product (Wen Zi-qiang, 2008).
Pharmaceutical and Agricultural Applications
Chloro derivatives of aniline, including 3-Chloro-2-(2-chloro-5-methylphenoxy)aniline, are commonly used in the production of dyes, pharmaceuticals, and agricultural agents. Their adsorption properties on halloysite adsorbents were studied by P. Słomkiewicz et al., highlighting their significance in environmental applications (P. Słomkiewicz et al., 2017).
Catalytic Oxidation
Fe3O4 nanoparticles have been used as catalysts for the catalytic oxidation of phenolic and aniline compounds, including chloro derivatives of aniline. This study by Shengxiao Zhang et al. demonstrates the potential of these nanoparticles in removing toxic compounds from solutions, thus having environmental implications (Shengxiao Zhang et al., 2009).
Antimicrobial Agents
Compounds derived from 3-Chloro-2-(2-chloro-5-methylphenoxy)aniline have been evaluated for their antimicrobial properties. Shriram H. Bairagi et al. synthesized Schiff’s Bases of 4-Chloro-3-coumarin aldehyde and tested them for antimicrobial activity, indicating the potential of these compounds in medical applications (Shriram H. Bairagi et al., 2009).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-chloro-2-(2-chloro-5-methylphenoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO/c1-8-5-6-9(14)12(7-8)17-13-10(15)3-2-4-11(13)16/h2-7H,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCUSJHDICUJMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC2=C(C=CC=C2Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-(2-chloro-5-methylphenoxy)aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(Tert-butyl)phenoxy]aniline](/img/structure/B1328180.png)

![2-[4-(Tert-butyl)phenoxy]aniline](/img/structure/B1328184.png)

![5-Methyl-4-[(2-methylpiperidin-1-YL)methyl]-isoxazole-3-carboxylic acid](/img/structure/B1328190.png)
![4-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-5-methylisoxazole-3-carboxylic acid](/img/structure/B1328195.png)
![4-[(3,5-Dimethylisoxazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid](/img/structure/B1328196.png)
![6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B1328197.png)
![3-(3,4-dichlorobenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acid](/img/structure/B1328199.png)


![5-[(5-methyl-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B1328206.png)
